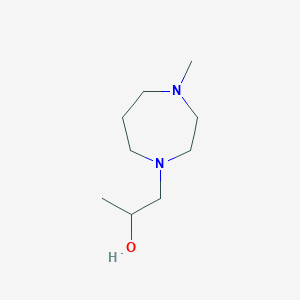

1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,4-diazepane derivatives, which are structurally related to “1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol”, involves innovative and efficient methodologies. For example, a novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives employs an aromatic diamine, Meldrum's acid, and an isocyanide without any catalyst or activation, suggesting a potential pathway for related compounds (Shaabani et al., 2009). Additionally, practical synthesis routes for chiral 1,4-diazepane derivatives, starting from commercially available aminopropanols, indicate the versatility of starting materials and cyclization strategies in producing key intermediates for pharmaceutical applications (Gomi et al., 2012).

Molecular Structure Analysis

The structural elucidation of 1,4-diazepane derivatives often reveals complex molecular conformations and interactions. For instance, the analysis of 1,4-diazepane compounds shows varying molecular geometries, including puckered and chair conformations, which are critical for understanding their chemical behavior and potential bioactivity (Rivera et al., 2022).

Chemical Reactions and Properties

1,4-Diazepane derivatives participate in a range of chemical reactions, offering insights into their reactivity and functional group transformations. The thermal decomposition of diazirines, for example, provides valuable information on the stability and reaction pathways of diazepane-related compounds under elevated temperatures (Stevens et al., 1990).

Physical Properties Analysis

The physical properties of diazepane derivatives, such as solubility, melting points, and boiling points, are essential for their application in chemical synthesis and drug formulation. However, specific details on the physical properties of "1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol" are not directly available in the literature reviewed.

Chemical Properties Analysis

The chemical properties of 1,4-diazepane derivatives, including acidity, basicity, reactivity with different reagents, and stability under various conditions, are crucial for their functionalization and application in medicinal chemistry. Multicomponent reactions, such as the Ugi reaction followed by intramolecular nucleophilic substitution, demonstrate the chemical versatility of diazepane cores in synthesizing complex molecules with potential biological activity (Banfi et al., 2007).

Applications De Recherche Scientifique

1. Catalytic Oxidation of Hydrocarbons

Research has demonstrated that trinuclear copper complexes, incorporating ligands related to 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol, can facilitate O-atom insertion into CC and CH bonds. These complexes show promise in catalyzing the oxidation of hydrocarbons, a process relevant to methane monooxygenase (pMMO) activity, thereby contributing to environmental and industrial applications (Chen, Yang, Lee, & Chan, 2007).

2. Synthesis of Pharmaceutical Compounds

The chemical structure of 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol is relevant in the synthesis of complex pharmaceutical compounds. For instance, it has been used in the practical synthesis of Rho-kinase inhibitors, which are significant in treating various diseases (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).

3. Antimicrobial and Anticancer Agents

Compounds structurally related to 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. These studies demonstrate the chemical's relevance in developing novel therapeutic agents (Naidu et al., 2016).

4. Development of Ligands for Molecular Catalysts

This chemical has been instrumental in designing ligands for molecular catalysts, such as those used in the fixation of atmospheric CO2. The development of such catalysts is crucial for environmental sustainability and the conversion of CO2 into value-added products (Muthuramalingam, Velusamy, & Mayilmurugan, 2021).

5. Imaging in Cancer Research

In cancer research, derivatives of 1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol are being explored as tracers for positron emission tomography (PET), aiding in the imaging of specific kinases in cancer cells. This application underscores the compound's role in advancing diagnostic tools in oncology (Wang et al., 2015).

Propriétés

IUPAC Name |

1-(4-methyl-1,4-diazepan-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(12)8-11-5-3-4-10(2)6-7-11/h9,12H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYZLOILTFDDRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCN(CC1)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methyl-1,4-diazepan-1-yl)propan-2-ol | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Chlorophenyl)-N-(cyanomethyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2495389.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2495402.png)

![3-[1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2495405.png)

![N-[1-(benzyloxy)propan-2-yl]prop-2-enamide](/img/structure/B2495407.png)

![5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2495410.png)